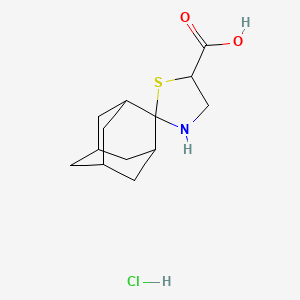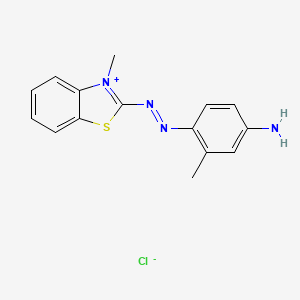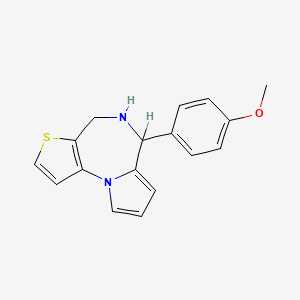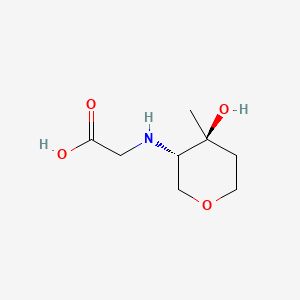
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- typically involves the reaction of 5-chloro-1H-benzimidazole with 4-chlorophenyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under specific temperature and pressure conditions to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler compound with similar chemical properties.
Benzimidazole derivatives: Compounds with a benzimidazole core structure.
Chlorophenyl derivatives: Compounds containing a chlorophenyl group.
Uniqueness
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
84483-99-8 |
|---|---|
Molecular Formula |
C21H16Cl2N4OS |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C21H16Cl2N4OS/c22-13-1-4-15(5-2-13)24-21(29)25-16-6-8-17(9-7-16)28-12-20-26-18-10-3-14(23)11-19(18)27-20/h1-11H,12H2,(H,26,27)(H2,24,25,29) |
InChI Key |
FSLZWXPYAARKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)OCC3=NC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)

